exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Description
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride (CAS 1523530-50-8) is a bicyclic organic compound featuring a seven-membered ring system with nitrogen and carbon atoms. The "exo" designation refers to the spatial orientation of the carboxylic acid group relative to the bicyclic framework. This compound is widely utilized as a chiral building block in pharmaceutical synthesis, particularly for developing bioactive molecules targeting neurological and metabolic disorders . Its hydrochloride salt enhances stability and solubility, making it suitable for industrial-scale applications.
Key properties:
- Molecular formula: C₈H₁₂ClNO₂
- Molecular weight: 189.64 g/mol
- Structural features: A bicyclo[3.2.1]octane core with an exo-oriented carboxylic acid group and a tertiary nitrogen atom.
Properties
IUPAC Name |
(1R,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6-,7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAUMPVIUINZHM-FXFNDYDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride typically involves the construction of the bicyclic framework followed by functional group modifications. One common synthetic route starts with the cyclization of suitable precursors to form the bicyclic core. This can be achieved through:
Intramolecular Cyclization: Using starting materials that contain the necessary functional groups to form the bicyclic structure in a single step.
Stepwise Synthesis: Building the bicyclic core through a series of reactions, such as aldol condensations, Michael additions, and subsequent cyclizations.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:
Catalytic Processes: Utilizing catalysts to improve reaction efficiency and selectivity.
Green Chemistry Approaches: Implementing environmentally friendly methods to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups like halides or ethers.
Scientific Research Applications
Medicinal Chemistry
1. Neuropharmacological Applications
- exo-8-Azabicyclo[3.2.1]octane derivatives have shown potential as ligands for neurotransmitter receptors, particularly in the modulation of cholinergic systems. Research indicates that these compounds can act as antagonists or agonists at nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological disorders including Alzheimer's disease and schizophrenia .
- Case Study : A study demonstrated that certain derivatives of exo-8-Azabicyclo[3.2.1]octane exhibited selective binding affinities for nAChRs, leading to improved cognitive function in animal models of dementia .
2. Pain Management
- The compound's ability to interact with pain pathways suggests it may serve as a scaffold for developing novel analgesics. Its structural features allow for modifications that can enhance potency and selectivity for pain-related targets.
- Case Study : In preclinical trials, modified versions of exo-8-Azabicyclo[3.2.1]octane were evaluated for their analgesic properties, showing significant reductions in pain responses in rodent models .
Synthetic Organic Chemistry
1. Building Block in Synthesis
- This compound serves as an important intermediate in the synthesis of various complex organic molecules, particularly in the development of pharmaceuticals.
- Its bicyclic structure allows for diverse functionalization, making it a versatile building block for synthesizing other biologically active compounds.
- Data Table: Synthetic Applications
Mechanism of Action
The mechanism of action of exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the nature of the target and the specific interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variations in the Bicyclic Core
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (CAS 54745-74-3)
- Molecular formula: C₆H₁₀ClNO
- Molecular weight : 147.60 g/mol
- Key differences : Replaces one nitrogen atom in the bicyclic core with oxygen.
- Applications : Primarily used as an intermediate in agrochemical and dyestuff synthesis .
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives (e.g., CAS 103980-44-5)
Functional Group Modifications
exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride (CAS 216753-55-8)
- Molecular formula : C₈H₁₂ClN₂
- Molecular weight : 172.66 g/mol
- Key differences : Replaces the carboxylic acid (-COOH) with a nitrile (-CN) group.
- Applications : Intermediate in synthesizing alkaloid analogs and kinase inhibitors .
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-hydroxy-8-methyl-, hydrochloride (Ecgonine hydrochloride, CAS 909885-36-5)
Ketone and Alcohol Derivatives
8-Azabicyclo[3.2.1]octan-3-one hydrochloride (CAS 25602-68-0)
- Molecular formula: C₇H₁₂ClNO
- Molecular weight : 161.63 g/mol
- Key differences : Features a ketone (-C=O) at C3 instead of a carboxylic acid.
- Applications : Used in asymmetric catalysis and as a scaffold for tropane alkaloids .
8-Azabicyclo[3.2.1]octane-3-Methanol hydrochloride (CAS 1257442-93-5)
Comparative Data Table
Biological Activity
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is a bicyclic compound with significant biological activity, particularly as a neurotransmitter reuptake inhibitor. This article explores its structure, pharmacological properties, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : 8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
- CAS Number : 68322-48-5
- Molecular Formula : C8H14ClNO2
- Molecular Weight : 191.66 g/mol
- Purity : 97% .
exo-8-Azabicyclo[3.2.1]octane derivatives are primarily known for their role as monoamine reuptake inhibitors , affecting neurotransmitters such as serotonin, dopamine, and norepinephrine. These compounds have shown potential in treating various psychiatric disorders, including:
- Depression
- Anxiety disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
- Obsessive Compulsive Disorder (OCD) .
Monoamine Reuptake Inhibition
Research indicates that exo-8-Azabicyclo[3.2.1]octane derivatives effectively inhibit the reuptake of monoamines in the central nervous system. This property is crucial for their antidepressant effects, as it enhances neurotransmitter availability in synaptic clefts.
Table 1: Inhibitory Potency of exo-8-Azabicyclo[3.2.1]octane Derivatives
| Compound | Target Receptor | IC50 (nM) | Selectivity Ratio (μ:κ) |
|---|---|---|---|
| 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide | κ-opioid receptor | 20 | 36 |
| Other derivatives | Serotonin/Dopamine | Variable | >400 |
This table summarizes findings from studies that demonstrate the selectivity and potency of these compounds against various receptors .
Case Studies
A notable study published in Bioorganic & Medicinal Chemistry Letters highlighted a series of 8-azabicyclo[3.2.1]octan derivatives that exhibited potent κ-opioid receptor antagonism with good brain exposure, suggesting their potential in treating pain and mood disorders .
Another significant finding indicated that these compounds could reverse κ-agonist induced diuresis in vivo, showcasing their pharmacological versatility .
Safety and Toxicology
While exo-8-Azabicyclo[3.2.1]octane derivatives show promise in therapeutic applications, safety data indicates potential irritations upon exposure:
Q & A
Q. How can researchers optimize the synthesis of exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves protecting the bicyclic amine group (e.g., using tert-butoxycarbonyl (Boc) protection) to prevent side reactions during carboxylation. Evidence from PharmaBlock Sciences highlights the use of Boc-protected intermediates (e.g., exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid) to stabilize reactive sites . Purification via recrystallization (using solvents like ethanol/water mixtures) and monitoring reaction progress with thin-layer chromatography (TLC) can enhance purity. Adjusting reaction temperature (e.g., maintaining ≤40°C during deprotection) minimizes degradation .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) and UV detection at ~207 nm is effective. A mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v) provides baseline separation, as demonstrated in clonidine hydrochloride analysis . Calibration curves (1–10 μg/mL) with R² >0.999 ensure accuracy. For structural confirmation, high-resolution mass spectrometry (HRMS) or NMR (e.g., ¹H/¹³C) resolves stereochemical details, as seen in Pharmacopeial Forum standards .
Q. How does the stereochemistry of this compound impact its physicochemical properties?
- Methodological Answer : The exo configuration at C3 stabilizes the bicyclic framework, reducing ring strain compared to endo isomers. This affects solubility and melting point (mp ~235–253°C for related derivatives) . Computational modeling (e.g., DFT calculations) predicts dipole moments and logP values, while X-ray crystallography of analogs (e.g., tert-butyl esters) validates spatial arrangements .
Q. What stability studies are critical for formulating this compound in pharmaceutical compositions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways. Teva Pharmaceutical’s patent recommends lyophilization to prevent hydrolysis of the bicyclic core . pH-dependent studies (pH 3–7) reveal optimal stability in acidic buffers, with HPLC monitoring for by-products like decarboxylated derivatives .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be resolved and quantified?
- Methodological Answer : Chiral HPLC using columns like Chiralpak IA/IB with hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid resolves enantiomers. For example, (1R,3r,5S)-configured analogs show distinct retention times (~12–18 min) . Circular dichroism (CD) spectroscopy further characterizes optical purity. Quantification requires spiking with known impurities (e.g., endo isomers) and validating limits of detection (LOD <0.1%) .
Q. What mechanistic insights explain the instability of this compound under basic conditions?
- Methodological Answer : The bicyclic amine undergoes ring-opening via nucleophilic attack at the bridgehead nitrogen under basic conditions (pH >9). Kinetic studies (UV-Vis spectroscopy at 240 nm) reveal pseudo-first-order degradation, with activation energy (Ea) ~50 kJ/mol. Stabilizers like citric acid (1–5% w/v) protonate reactive sites, slowing degradation by >90% .
Q. How can metabolic pathways of this compound be predicted using in vitro models?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH at 37°C for 60 min. LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at C2 or C4) and phase II conjugates (glucuronides). CYP3A4/5 inhibition assays (using ketoconazole) confirm enzyme involvement. Cross-species comparisons (rat vs. human microsomes) assess metabolic stability .
Q. What computational strategies are effective for structure-activity relationship (SAR) studies of exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) into target proteins (e.g., serotonin receptors) identifies key interactions: the carboxylic acid group forms hydrogen bonds with Arg156, while the bicyclic core fits hydrophobic pockets. QSAR models using descriptors like polar surface area (PSA) and ClogP predict bioavailability (e.g., PSA <90 Ų correlates with CNS penetration) .
Key Findings
- Stereochemical Stability : The exo configuration minimizes steric strain, enhancing thermal stability .
- Analytical Robustness : Reverse-phase HPLC with phosphate-methanol systems achieves <2% RSD in quantification .
- Metabolic Liability : CYP3A4-mediated oxidation dominates metabolism, necessitating prodrug strategies for improved bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
